molecular formula C10H14O B13818345 Ethanone, 1-(7-methyl-1,6-cycloheptadien-1-yl)-

Ethanone, 1-(7-methyl-1,6-cycloheptadien-1-yl)-

Cat. No.: B13818345
M. Wt: 150.22 g/mol
InChI Key: CGULKRBAIYKADN-UHFFFAOYSA-N
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Description

Ethanone, 1-(7-methyl-1,6-cycloheptadien-1-yl)- is an organic compound with the molecular formula C10H14O It is a derivative of ethanone, featuring a 7-methyl-1,6-cycloheptadien-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(7-methyl-1,6-cycloheptadien-1-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor followed by methylation and oxidation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(7-methyl-1,6-cycloheptadien-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethanone, 1-(7-methyl-1,6-cycloheptadien-1-yl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(7-methyl-1,6-cycloheptadien-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(7-methyl-1,6-cycloheptadien-1-yl)- is unique due to its seven-membered ring structure with a methyl group, which imparts distinct chemical and physical properties compared to its similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-(7-methylcyclohepta-1,6-dien-1-yl)ethanone

InChI

InChI=1S/C10H14O/c1-8-6-4-3-5-7-10(8)9(2)11/h6-7H,3-5H2,1-2H3

InChI Key

CGULKRBAIYKADN-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCC=C1C(=O)C

Origin of Product

United States

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